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Compound of Interest

Compound Name: Tris-NTA

Cat. No.: B10831322 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals address low yield

issues during Tris-NTA protein purification.

Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low protein yield in Tris-NTA purification?

Low protein yield in Tris-NTA purification can stem from a variety of factors, beginning with

protein expression and continuing through to the final elution step. The primary causes can be

categorized as follows:

Poor Protein Expression or Solubility: The target protein may not be expressed at high

levels, or it may form insoluble aggregates known as inclusion bodies.[1] Factors influencing

this include codon bias, the strength of the expression promoter, and the molecular weight of

the protein.[2]

Inefficient Cell Lysis and Protein Extraction: If cells are not lysed effectively, the target protein

will not be released, leading to its loss in the cell debris pellet.[1]

Issues with Binding to the Tris-NTA Resin: The His-tag on the protein may be inaccessible,

or the binding conditions may be suboptimal.[3] The presence of interfering substances in

the lysis buffer can also prevent binding.
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Loss of Protein During Wash Steps: Wash conditions that are too stringent can strip the

bound protein from the resin along with contaminants.[3]

Inefficient Elution: The elution conditions may be too mild to displace the protein from the

resin, or the protein may precipitate on the column upon elution.[3]

Protein Degradation: Proteases released during cell lysis can degrade the target protein,

reducing the yield of full-length, active protein.[1][4]

Problems with the Tris-NTA Resin: The resin may have lost its nickel ions, be clogged, or

have a reduced binding capacity due to improper storage or regeneration.[5][6]

Q2: How can I improve the expression and solubility of my His-tagged protein?

Optimizing expression conditions is a critical first step to improving final yield. Here are several

strategies:

Optimize Expression Host and Codon Usage: If the gene for your target protein contains

codons that are rare in E. coli, this can hinder translation.[2][7] Consider using a codon-

optimized synthetic gene or an expression strain that supplies rare tRNAs.[2]

Adjust Expression Temperature and Induction Conditions: Lowering the expression

temperature (e.g., to 15-25°C) can slow down protein synthesis, which often promotes

proper folding and improves solubility.[2] Similarly, reducing the concentration of the inducer

(e.g., IPTG) can have a similar beneficial effect.[2]

Choose an Appropriate Expression Vector and Promoter: A very strong promoter can

sometimes lead to high levels of protein aggregation.[7] Selecting a vector with a weaker or

more tightly regulated promoter may improve the yield of soluble protein.[2]

Utilize Solubility-Enhancing Fusion Tags: In addition to the His-tag, adding a highly soluble

fusion partner, such as Maltose Binding Protein (MBP), can improve the solubility of the

target protein.[8]

Co-expression with Chaperones: Chaperones are proteins that assist in the proper folding of

other proteins. Co-expressing your target protein with chaperones can prevent aggregation.

[2]
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Q3: My protein is in the cell lysate, but it's not binding to the Tris-NTA column. What should I

do?

Several factors can prevent your His-tagged protein from binding to the Tris-NTA resin. Here’s

a troubleshooting guide:

Verify the His-tag: Ensure the His-tag is present and in the correct reading frame by

sequencing your construct.[3] You can also confirm its presence in the lysate via Western

blot using an anti-His antibody.[3]

Check Buffer Composition: The binding buffer should be free of components that interfere

with the His-tag's interaction with the nickel ions. Common culprits include:

Chelating Agents: EDTA and EGTA will strip the Ni2+ ions from the NTA resin.[6][9] If a

protease inhibitor cocktail containing EDTA is used during lysis, the EDTA must be

removed before loading the sample onto the column.

Reducing Agents: High concentrations of DTT can also reduce and strip the nickel ions.[9]

[10] If a reducing agent is necessary, use up to 20 mM β-mercaptoethanol.[6][9]

Amine-containing Buffers: Buffers like Tris can have a mild chelating effect at high

concentrations.[9][11] While up to 100 mM Tris has been used successfully, phosphate-

based buffers are often recommended.[9][11]

Optimize Binding Buffer pH and Ionic Strength: The optimal pH for binding is typically

between 7.0 and 8.0.[11] A salt concentration of 300-500 mM NaCl is often included to

minimize non-specific ionic interactions.[2]

Address His-tag Accessibility: The His-tag may be buried within the folded structure of the

protein.[3] To test for this, you can perform a small-scale binding test under denaturing

conditions (e.g., in the presence of 6 M guanidinium hydrochloride or 8 M urea). If the protein

binds under these conditions, you may need to purify it in a denatured state and then refold

it, or re-engineer your construct to add a flexible linker between the protein and the His-tag.

Increase Incubation Time or Decrease Flow Rate: If using a column, reducing the flow rate

during sample application can allow more time for the protein to bind to the resin. For batch

binding, increasing the incubation time may improve binding efficiency.
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Q4: I'm losing my protein during the wash steps. How can I prevent this?

Losing your target protein during the wash steps indicates that the washing conditions are too

harsh. Here's how to optimize the wash process:

Reduce Imidazole Concentration in Wash Buffer: Imidazole is used in the wash buffer to

remove weakly and non-specifically bound contaminant proteins. However, if the

concentration is too high, it can also elute your target protein. Try reducing the imidazole

concentration in the wash buffer.

Adjust Buffer pH and Salt Concentration: Ensure the pH of the wash buffer is optimal for

binding (typically 7.0-8.0). You can also try adjusting the salt concentration to see if it

improves retention of your protein.

Consider the Strength of the His-tag Interaction: If your protein has a weak affinity for the

resin, even low concentrations of imidazole may be enough to elute it. In such cases, you

might need to use a wash buffer with no imidazole.

Q5: My protein is bound to the column, but I'm getting a low yield after elution. What could be

the problem?

If your protein binds well but the final eluted yield is low, the issue likely lies with the elution

process.

Optimize Elution Conditions:

Increase Imidazole Concentration: The standard elution buffer contains 250-500 mM

imidazole. If your protein is not eluting, you may need to increase this concentration. A

stepwise or linear gradient of increasing imidazole concentration can help determine the

optimal concentration for eluting your protein while leaving strongly bound contaminants

behind.

Decrease Elution Buffer pH: Lowering the pH of the elution buffer will also cause the

protein to detach from the resin. However, be mindful that some proteins may be unstable

at low pH.
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Address Protein Precipitation: The high concentration of protein in the elution fractions can

sometimes lead to precipitation. Try eluting with a larger volume of buffer to reduce the

protein concentration. You can also screen for additives to the elution buffer that may

improve solubility, such as non-ionic detergents (e.g., Tween-20), glycerol, or arginine.[12]

Check for Incomplete Elution: It's possible that not all of the protein is being eluted from the

column. After the initial elution, try stripping the column with a high concentration of

imidazole or a low pH buffer and check for your protein in this fraction.

Q6: How can I minimize protein degradation during purification?

Proteolysis is a common problem that can significantly reduce the yield of full-length protein.

Work at Low Temperatures: Perform all purification steps at 4°C to reduce the activity of

proteases.[7][13]

Use Protease Inhibitors: Add a protease inhibitor cocktail to your lysis buffer.[1][7] Since

EDTA, a common component of these cocktails, interferes with Tris-NTA, use an EDTA-free

formulation.[8]

Work Quickly: Minimize the time between cell lysis and the completion of the purification

process.[14]

Optimize Buffer Composition: Maintaining an optimal pH and ionic strength can help maintain

the stability of your protein and make it less susceptible to proteolysis.

Troubleshooting Guides
Guide 1: Low or No Protein in the Eluate
This guide provides a systematic approach to troubleshooting when you observe little to no

target protein in your final elution fractions.

Troubleshooting Workflow for No Protein in Eluate
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Troubleshooting Low/No Protein Yield

Start: Low/No Protein in Eluate

Check Protein Expression: 
Run lysate on SDS-PAGE/Western Blot

Protein Expressed?

Optimize Expression:
- Codon usage
- Temperature

- Induction

No

Check Flow-through and Wash Fractions

Yes

Problem Solved

Protein in Flow-through/Wash?

Troubleshoot Binding:
- Check His-tag accessibility

- Optimize buffer (no EDTA/DTT)
- Check resin integrity

In Flow-through

Troubleshoot Washing:
- Reduce imidazole concentration

- Adjust pH/salt

In Wash

Check for Protein on Resin:
Boil beads in SDS-PAGE buffer

No

Protein on Resin?

Troubleshoot Elution:
- Increase imidazole

- Decrease pH
- Check for precipitation

Yes

Consider Protein Degradation:
- Add protease inhibitors

- Work at 4°C

No

Click to download full resolution via product page

Caption: A decision tree for troubleshooting low or no protein yield.
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Quantitative Data Summary
Table 1: Recommended Buffer Components for Tris-NTA Purification
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Buffer Component
Recommended
Concentration

Purpose Potential Issues

Buffering Agent

20-100 mM Tris or 50

mM Sodium

Phosphate

Maintain stable pH

High concentrations of

Tris can have a weak

chelating effect.[9][11]

pH 7.0 - 8.0
Optimal for His-tag

binding

Deviations can lead to

poor binding or protein

instability.[11]

NaCl 300 - 500 mM
Reduce non-specific

ionic interactions

Very high

concentrations may

disrupt protein

structure.[15]

Imidazole

(Binding/Wash)
10 - 40 mM

Remove non-

specifically bound

proteins

Too high a

concentration can

elute the target

protein.

Imidazole (Elution) 250 - 500 mM
Elute the His-tagged

protein

May need to be

increased for tightly

bound proteins.

Glycerol 10 - 20% (v/v)
Stabilize protein and

prevent aggregation

Can increase

viscosity.

Non-ionic Detergents
0.1 - 1% (e.g., Tween-

20)

Improve solubility of

membrane proteins

Can interfere with

some downstream

applications.

Reducing Agents
up to 20 mM β-

mercaptoethanol

Prevent oxidation of

cysteine residues

DTT should be

avoided as it reduces

Ni2+ ions.[6][9]

Protease Inhibitors
Manufacturer's

recommendation

Prevent protein

degradation

Use EDTA-free

formulations.[8]

Experimental Protocols
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Protocol 1: Small-Scale Test for His-Tag Accessibility
This protocol helps determine if the His-tag of your protein is accessible for binding under

native conditions.

Materials:

Clarified cell lysate containing your His-tagged protein

Tris-NTA resin (50% slurry)

Binding Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0)

Denaturing Binding Buffer (Binding Buffer with 8 M urea or 6 M guanidinium hydrochloride)

Wash Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0)

Elution Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0)

Microcentrifuge tubes

SDS-PAGE loading buffer

Procedure:

Prepare Resin: In two separate microcentrifuge tubes, add 50 µL of the 50% Tris-NTA resin

slurry.

Equilibrate Resin: Centrifuge the tubes at 500 x g for 1 minute, discard the supernatant, and

resuspend the resin in 500 µL of Binding Buffer. Repeat this wash step twice.

Prepare Lysate Samples:

Native Sample: In a new tube, mix 500 µL of your clarified lysate with 500 µL of Binding

Buffer.

Denatured Sample: In another tube, mix 500 µL of your clarified lysate with 500 µL of

Denaturing Binding Buffer.
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Batch Binding:

Add the native lysate mixture to one tube of equilibrated resin.

Add the denatured lysate mixture to the other tube of equilibrated resin.

Incubate: Rotate the tubes end-over-end for 1 hour at 4°C.

Collect Flow-through: Centrifuge the tubes at 500 x g for 1 minute and collect the

supernatant (this is the flow-through).

Wash: Resuspend the resin in 1 mL of Wash Buffer. Rotate for 5 minutes at 4°C. Centrifuge

and collect the supernatant (wash fraction).

Elute: Resuspend the resin in 100 µL of Elution Buffer. Incubate for 10 minutes at room

temperature with occasional mixing. Centrifuge and collect the supernatant (elution fraction).

Analyze: Analyze samples of the initial lysate, flow-through, wash, and elution fractions from

both the native and denaturing conditions by SDS-PAGE and Coomassie staining or Western

blot.

Interpretation:

If your protein is present in the elution fraction under both native and denaturing conditions,

your His-tag is accessible.

If your protein is only in the elution fraction under denaturing conditions, your His-tag is likely

buried within the protein's native structure.

Protocol 2: Resin Regeneration
This protocol describes how to strip, clean, and recharge your Tris-NTA resin to restore its

binding capacity.

Materials:

Used Tris-NTA resin
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Stripping Buffer (e.g., 100 mM EDTA, pH 8.0)

Wash Buffer (e.g., 0.5 M NaOH)

Deionized water

Charging Buffer (e.g., 100 mM NiSO4)

Storage Solution (e.g., 20% ethanol)

Procedure:

Wash with Water: Wash the resin with 5-10 column volumes (CV) of deionized water.

Strip Nickel Ions: Wash the resin with 5 CV of Stripping Buffer. The resin will turn white as

the nickel is stripped.[6]

Wash with Water: Wash with 10 CV of deionized water to remove all traces of EDTA.

Clean the Resin (Optional, for fouled resin): Wash with 5 CV of 0.5 M NaOH and incubate for

1-2 hours.[5]

Wash with Water: Wash with 10 CV of deionized water until the pH of the flow-through is

neutral.

Recharge with Nickel: Slowly pass 5 CV of Charging Buffer over the resin. The resin should

turn blue again.[6]

Wash with Water: Wash with 5-10 CV of deionized water to remove excess nickel ions.

Equilibrate for Storage: Wash with 5 CV of Storage Solution and store at 4°C.
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General Tris-NTA Purification Workflow

Cell Culture and Protein Expression

Cell Lysis and Clarification

Sample Loading

Column Equilibration

Wash with Low Imidazole Buffer

Elution with High Imidazole Buffer

Analysis of Fractions (SDS-PAGE)

Click to download full resolution via product page

Caption: A simplified workflow for Tris-NTA protein purification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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